1-Methylpiperidin-4-yl carbonochloridate
Description
Structure
3D Structure
Properties
CAS No. |
87571-86-6 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) carbonochloridate |
InChI |
InChI=1S/C7H12ClNO2/c1-9-4-2-6(3-5-9)11-7(8)10/h6H,2-5H2,1H3 |
InChI Key |
FKTCBHHHFUUZDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylpiperidin 4 Yl Carbonochloridate
Established Synthetic Routes to 1-Methylpiperidin-4-yl Carbonochloridate (B8618190)
The primary methods for synthesizing 1-Methylpiperidin-4-yl carbonochloridate involve the reaction of its precursor alcohol, 1-Methylpiperidin-4-ol (B91101), with phosgene (B1210022) or its derivatives. These methods are well-established for converting alcohols to their corresponding carbonochloridates.
Phosgenation Methods and Variants
The most direct route to this compound is through the phosgenation of 1-Methylpiperidin-4-ol. This reaction involves treating the alcohol with phosgene (COCl₂), a highly reactive and toxic gas. kobe-u.ac.jpyoutube.com Due to the hazards associated with phosgene, safer, solid or liquid alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are more commonly employed in laboratory and industrial settings. google.comnih.govwikipedia.org
Triphosgene, a stable crystalline solid, can be used as a direct substitute for phosgene. google.comnih.gov The reaction is typically carried out in an inert solvent, such as toluene, at reduced temperatures (e.g., 0 °C). A base, like sodium carbonate or a tertiary amine (e.g., triethylamine (B128534) or pyridine), is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. google.comnih.gov A catalyst, such as dimethylformamide (DMF), may also be used to facilitate the conversion. google.com
The general reaction mechanism involves the nucleophilic attack of the hydroxyl group of 1-Methylpiperidin-4-ol on the carbonyl carbon of phosgene (or its in situ generated equivalent from diphosgene or triphosgene), leading to the displacement of a chloride ion and the formation of the desired carbonochloridate.
Table 1: Typical Reaction Conditions for Phosgenation of Alcohols
| Parameter | Condition | Source |
|---|---|---|
| Reagent | Triphosgene | google.com |
| Substrate | Alcohol (e.g., 1-Methylpiperidin-4-ol) | |
| Solvent | Toluene, Dichloromethane (B109758) | google.comnih.gov |
| Base | Sodium Carbonate, Triethylamine | google.comnih.gov |
| Catalyst | Dimethylformamide (DMF) | google.com |
| Temperature | 0 °C to Room Temperature | google.com |
| Reaction Time | Several hours | google.com |
Diphosgene, a liquid, serves as another phosgene equivalent and reacts similarly to triphosgene, providing two equivalents of phosgene. wikipedia.org The choice between phosgene, diphosgene, and triphosgene often depends on the scale of the synthesis, handling capabilities, and safety considerations. youtube.com
Alternative Carbonylation Approaches
To circumvent the use of highly toxic phosgene and its direct surrogates, alternative carbonylation methods have been developed. A notable modern approach is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgacs.org This method involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) using UV light and oxygen. kobe-u.ac.jporganic-chemistry.org The alcohol, dissolved in chloroform, reacts with the photochemically generated phosgene to yield the corresponding carbonochloridate. This technique offers a safer and simpler alternative by avoiding the storage and handling of bulk quantities of phosgene. organic-chemistry.org The process can be performed in a one-pot manner, where the generated chloroformate can be directly used for subsequent reactions. acs.org
Precursor Chemistry: Synthesis of 1-Methylpiperidin-4-ol
The availability and purity of the starting material, 1-Methylpiperidin-4-ol, are critical for the successful synthesis of the final product. This precursor is typically synthesized from 1-Methyl-4-piperidone.
Catalytic Reduction of 1-Methyl-4-piperidone
The most common method for preparing 1-Methylpiperidin-4-ol is the catalytic reduction of the ketone group in 1-Methyl-4-piperidone. This reduction can be achieved using various reducing agents and catalysts.
A standard laboratory procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. This method is generally effective and provides good yields. For industrial-scale production, catalytic hydrogenation is often preferred. This process involves reacting 1-Methyl-4-piperidone with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney Nickel, platinum, or palladium on a carbon support.
A general procedure for the synthesis of 1-methyl-4-piperidinol from N-methyl-4-piperidone involves dissolving the substrate in a solvent like tetrahydrofuran (B95107) (THF) with a catalyst complex and a hydrogenation reagent, then charging with hydrogen gas. google.com
Table 2: Comparison of Reduction Methods for 1-Methyl-4-piperidone
| Method | Reducing Agent/Catalyst | Solvent | Advantages |
|---|---|---|---|
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Simplicity, good yield for lab scale |
| Catalytic Hydrogenation | H₂ / Raney-Ni | Methanol | Cost-effective for large scale, high efficiency |
| Catalytic Hydrogenation | H₂ / Pt or Pd/C | Ethanol, THF | High activity, mild conditions |
Advanced Preparative Techniques for the Piperidinol Scaffold
The synthesis of the piperidone precursor itself, 1-Methyl-4-piperidone, has been a subject of study. The classical Dieckmann condensation is a widely used method for constructing the 4-piperidone (B1582916) ring system. researchgate.net This involves the intramolecular cyclization of a diester, which is formed by the reaction of methylamine (B109427) with two equivalents of an acrylate (B77674) ester, such as ethyl acrylate. organic-chemistry.org The resulting β-keto ester is then hydrolyzed and decarboxylated to yield 1-Methyl-4-piperidone. organic-chemistry.orgacs.org
More advanced techniques focus on improving the efficiency and yield of this multi-step process. researchgate.net Optimization of the Dieckmann cyclization conditions, such as the choice of base (e.g., sodium methoxide, sodium hydride) and solvent (e.g., toluene, xylene), is crucial to maximize the yield and minimize side reactions. researchgate.net
Optimization of Reaction Conditions for Preparative Scale Synthesis
For the synthesis of this compound to be viable on a preparative or industrial scale, optimization of reaction conditions is essential to ensure high yield, purity, and safety.
Key parameters that require optimization include:
Stoichiometry of Reagents: The molar ratio of 1-Methylpiperidin-4-ol to the phosgenating agent (phosgene, diphosgene, or triphosgene) must be carefully controlled to prevent the formation of byproducts, such as the corresponding carbonate which can arise from the reaction of the product with unreacted alcohol.
Temperature Control: Phosgenation reactions are often exothermic. Maintaining a low and stable temperature is critical to minimize side reactions and ensure the stability of the product.
Addition Rate: Slow and controlled addition of the phosgenating agent to the solution of the alcohol helps to manage the reaction exotherm and maintain a low concentration of the toxic reagent at any given time.
Solvent and Base Selection: The choice of solvent can influence reaction rates and solubility of reactants and products. The base used to scavenge HCl must be strong enough to be effective but not so reactive that it promotes degradation of the product.
Work-up and Purification: The purification process, typically involving washing to remove the base and any salts, followed by distillation or crystallization, must be optimized to isolate the final product in high purity.
For large-scale manufacturing, transitioning from batch processing to a continuous flow system can offer significant advantages. A continuous flow process, where reactants are continuously fed into a reactor and the product is continuously removed, can improve heat transfer, enhance safety by minimizing the volume of hazardous materials at any one time, and lead to higher consistency and purity of the final product. google.comfigshare.com The "photo-on-demand" synthesis method is particularly well-suited for flow chemistry applications. acs.org
Solvent Effects on Yield and Selectivity
The choice of solvent is critical in the synthesis of chloroformates and related carbamates as it can significantly influence reaction rates, yields, and the formation of byproducts. While specific data for the synthesis of this compound is scarce, studies on similar reactions involving chloroformates and piperidine (B6355638) derivatives provide valuable insights.
In the synthesis of related N-(pyridin-4-yl)piperazine-1-carboxamide, polar aprotic solvents were found to be preferable. researchgate.net A comparative study of different solvents revealed that 1,4-dioxane (B91453) provided the best results in terms of yield and ease of post-reaction processing. researchgate.net Other solvents evaluated included dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF). researchgate.net For reactions involving N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, a range of inert organic solvents are considered suitable. These include aliphatic ethers like diethyl ether and tetrahydrofuran, esters such as ethyl acetate (B1210297), and halogenated hydrocarbons like dichloromethane. google.com
The solvolysis of propargyl chloroformate, another related reaction, was studied in a wide array of 22 different solvents to understand the impact of solvent nucleophilicity and ionizing power. nih.govresearchgate.net This highlights the sensitivity of chloroformate reactions to the solvent environment. In a process for synthesizing piperidin-4-yl-carbamates, dichloromethane was used as the solvent. researchgate.net
The following table summarizes the solvents used in analogous reactions and their potential applicability to the synthesis of this compound.
| Solvent | Potential Application/Observations from Analogous Reactions |
| 1,4-Dioxane | Found to be the best choice for a related carbamate (B1207046) synthesis, offering good yield and straightforward work-up. researchgate.net |
| Dichloromethane (DCM) | A common inert solvent for reactions involving chloroformates and piperidine derivatives. researchgate.netgoogle.comresearchgate.net |
| Tetrahydrofuran (THF) | A suitable polar aprotic solvent for related syntheses. researchgate.netgoogle.com |
| Diethyl Ether | An example of an aliphatic ether that can be used as an inert solvent. google.com |
| Ethyl Acetate | An ester solvent considered suitable for similar reactions. google.com |
| Dimethylformamide (DMF) | A polar aprotic solvent, though in some cases, lower boiling point solvents were preferred for easier removal. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | A high-boiling polar aprotic solvent that can be used. researchgate.net |
Temperature and Pressure Considerations
Temperature is a critical parameter that must be carefully controlled to ensure the desired reaction outcome and minimize the formation of impurities. In the synthesis of piperidin-4-yl-carbamates, the reaction is maintained at a low temperature of 5-15 °C for 2-3 hours before being raised to 25-35 °C. researchgate.net For the synthesis of a different piperidine derivative, the reaction temperature is preferably kept in the range of -30 °C to 60 °C. google.com In some purification processes involving related compounds, elevated temperatures of 55 to 90 °C are utilized. google.com
Pressure is another factor that can influence the reaction, particularly when dealing with gaseous reagents or byproducts. While specific pressure conditions for the synthesis of this compound are not detailed, related hydrogenolysis reactions are conducted under hydrogen gas pressure, for instance at 0.5 kg. researchgate.net
The table below outlines temperature ranges used in the synthesis of related piperidine compounds.
| Parameter | Range | Context from Analogous Syntheses |
| Reaction Temperature | 5-15 °C | Initial reaction temperature for a related carbamate synthesis. researchgate.net |
| 25-35 °C | Temperature raised after the initial reaction period. researchgate.net | |
| -30 °C to 60 °C | Preferred temperature range for a reaction involving a piperidine derivative. google.com | |
| 55-90 °C | Elevated temperature for dissolution and purification steps. google.com | |
| Pressure | 0.5 kg | Hydrogen gas pressure for a related debenzylation step. researchgate.net |
Reagent Stoichiometry and Addition Protocols
The precise control of reagent stoichiometry and the protocol for their addition are fundamental to achieving high yields and purity. In reactions forming carbamates, it is common to use a base to neutralize the HCl generated during the reaction of an alcohol with a phosgene equivalent.
In a related synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide, a 5:1 molar ratio of piperazine (B1678402) to the carbamate intermediate was employed to drive the reaction to completion. researchgate.net The order of addition is also crucial. For instance, in the synthesis of piperidin-4-yl-carbamates, the chloroformate is added to the piperidine derivative in the solvent. researchgate.net The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion before proceeding with the work-up, which typically involves washing with water to remove water-soluble impurities. researchgate.net
Reactivity and Reaction Mechanisms of 1 Methylpiperidin 4 Yl Carbonochloridate
Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for 1-methylpiperidin-4-yl carbonochloridate (B8618190) involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group. This results in the formation of various carbonyl derivatives, such as carbamates, ureas, carbonates, and thiocarbamates.
1-Methylpiperidin-4-yl carbonochloridate readily reacts with primary and secondary amines to yield stable carbamate (B1207046) and urea (B33335) derivatives, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
With a primary amine, the product is an N-substituted carbamate. The reaction proceeds via the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the carbonochloridate.
Reaction with a Primary Amine: this compound + R-NH₂ → 1-Methylpiperidin-4-yl (R)carbamate + HCl
When reacting with a secondary amine, a disubstituted urea is formed. This type of reaction is documented in patent literature for analogous compounds, such as the reaction between 1-chloroformyl-4-methylpiperazine hydrochloride and N-methylpiperazine, which yields di(4-methylpiperazin-1-yl)methanone, a urea derivative. nih.govresearchgate.net This highlights the general utility of chloroformates in forming C-N bonds with amines. Patents related to the synthesis of the pharmaceutical agent Pimavanserin also describe the formation of a complex urea by reacting an amine with an activated carbonyl species like a chloroformate. google.com
Reaction with a Secondary Amine: this compound + R₂NH → 1-Methylpiperidin-4-yl (dialkyl)carbamate (a urea derivative) + HCl
The table below summarizes representative reactions with amines.
| Nucleophile | Product Type | General Reaction Conditions | Reference |
|---|---|---|---|
| Primary Amine (e.g., Propylamine) | Carbamate | Inert solvent (e.g., Dichloromethane), presence of a non-nucleophilic base (e.g., Triethylamine) at 0 °C to room temperature. | General Reaction sigmaaldrich.cn |
| Secondary Amine (e.g., N-methylpiperazine) | Urea derivative | Inert solvent (e.g., Dichloromethane), Triethylamine (B128534), 2-6 hours. | By Analogy nih.gov |
The reaction of this compound with alcohols or phenols yields mixed carbonates. This reaction is typically catalyzed by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to activate the alcohol and scavenge the HCl produced. While specific examples detailing the reaction of this compound with alcohols are not prevalent in the reviewed literature, the general transformation is a fundamental and predictable reaction for all chloroformates. nih.govgoogle.com
Reaction with an Alcohol: this compound + R-OH → 1-Methylpiperidin-4-yl (R) carbonate + HCl
The reaction is crucial for introducing the 1-methylpiperidin-4-yloxycarbonyl moiety onto a hydroxyl-containing molecule.
| Nucleophile | Product Type | General Reaction Conditions | Reference |
|---|---|---|---|
| Alcohol (e.g., Ethanol) | Carbonate | Inert solvent (e.g., Dichloromethane), presence of a base (e.g., Pyridine) at 0 °C to room temperature. | General Reaction google.com |
| Phenol | Aryl Carbonate | Inert solvent (e.g., Toluene), presence of a base (e.g., Potassium Carbonate). | General Reaction google.com |
In a similar fashion to alcohols, thiols react with this compound to produce S-alkyl or S-aryl thiocarbamates. The higher nucleophilicity of sulfur compared to oxygen generally allows this reaction to proceed efficiently. A base is also typically required to facilitate the reaction. As with alcohols, specific documented examples for this particular chloroformate are scarce, but the reactivity pattern is well-established for chloroformates in general.
Reaction with a Thiol: this compound + R-SH → 1-Methylpiperidin-4-yl (R)thiocarbamate + HCl
| Nucleophile | Product Type | General Reaction Conditions | Reference |
|---|---|---|---|
| Thiol (e.g., Ethanethiol) | Thiocarbamate | Inert solvent (e.g., THF), presence of a base (e.g., Triethylamine). | General Reaction |
Mechanistic Pathways of Carbonochloridate Reactions
The mechanism of nucleophilic acyl substitution on chloroformates can follow different pathways, primarily distinguished as either concerted or stepwise. The specific path taken is influenced by the structure of the chloroformate, the nature of the nucleophile, and the reaction conditions, particularly the solvent.
The reaction of this compound with nucleophiles can be described by two main mechanistic models:
Stepwise (Addition-Elimination) Mechanism: This pathway involves the initial formation of a distinct, metastable tetrahedral intermediate. The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond, and the intermediate is then stabilized before the chloride leaving group is eliminated to reform the carbonyl double bond. This mechanism is often favored in more polar, ionizing solvents that can stabilize the charged intermediate.
Concerted (Sₙ2-like) Mechanism: In this model, the bond formation with the incoming nucleophile and the bond breaking with the chloride leaving group occur simultaneously through a single transition state. There is no discrete intermediate. This pathway is characterized by a highly ordered transition state and is often observed in less polar solvents. Kinetic studies on various chloroformates, including phenyl and n-alkyl derivatives, often support a concerted or a borderline mechanism. nih.govchemrevlett.com For the methanolysis and aminolysis of phenyl chloroformates, a concerted displacement mechanism was concluded based on kinetic data, including a large negative entropy of activation, which is indicative of a highly ordered, associative transition state. chemrevlett.com
Kinetic studies on the solvolysis of simple alkyl chloroformates show a shift from an addition-elimination mechanism in most solvents to an ionization (Sₙ1-like) mechanism in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols. nih.gov Given the structure of this compound, its reactions with strong nucleophiles like amines in common aprotic solvents are most likely to proceed through a bimolecular, associative pathway that is either concerted or has a very short-lived tetrahedral intermediate.
The 1-methylpiperidine (B42303) group exerts significant steric and electronic effects that modulate the reactivity of the carbonochloridate functional group.
Steric Factors: The piperidine (B6355638) ring, particularly with the N-methyl group, is a bulky substituent. This steric hindrance can impede the approach of the nucleophile to the electrophilic carbonyl carbon. google.comresearchgate.netiaea.org Compared to a less hindered chloroformate like methyl chloroformate, the rate of reaction for this compound with a given nucleophile is expected to be slower, especially if the nucleophile is also sterically demanding.
Electronic Factors: The tertiary amine nitrogen in the piperidine ring has an electron-donating inductive effect (-I). This effect increases the electron density on the adjacent carbons and, to a lesser extent, on the carbonyl carbon of the carbonochloridate group. This donation of electron density slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to chloroformates with electron-withdrawing groups. However, this effect is counteracted by the strong electron-withdrawing nature of the oxygen and chlorine atoms attached to the carbonyl group. Furthermore, the nitrogen atom is basic and can be protonated under acidic conditions or in protic solvents. Protonation would convert the piperidinyl group into a powerful electron-withdrawing group, which would dramatically increase the electrophilicity and reactivity of the carbonyl center.
Side Reactions and Undesired Transformations of this compound
Decarboxylation Pathways
Alkyl chloroformates have the potential to undergo decarboxylation to yield an alkyl chloride and carbon dioxide. This process can be initiated thermally or catalytically. While simple primary alkyl chloroformates are relatively stable, the stability is influenced by the nature of the alkyl group. For instance, benzyl (B1604629) and secondary alkyl chloroformates are more prone to decarboxylation due to the increased stability of the corresponding carbocation.
In the case of this compound, the secondary nature of the piperidinyl-oxygen bond suggests a potential for decarboxylation. The reaction would proceed via the loss of carbon dioxide to form 4-chloro-1-methylpiperidine.
Reaction Scheme: Decarboxylation of this compound
This transformation can be facilitated by certain catalysts, such as dimethylformamide (DMF), which is known to catalyze the decarboxylation of alkyl chloroformates, often at room temperature. The mechanism typically involves the formation of an intermediate adduct between the chloroformate and the catalyst. The tertiary amine within the piperidine ring of this compound itself could potentially facilitate intramolecular or intermolecular catalysis of this decarboxylation, although this specific pathway requires further empirical study.
| Reactant | Potential Product | Byproduct | Conditions Favoring Decarboxylation |
| This compound | 4-Chloro-1-methylpiperidine | Carbon Dioxide (CO2) | Elevated temperatures, Presence of catalysts (e.g., DMF) |
Competing Nucleophilic Attack Scenarios
The primary desired reaction of this compound typically involves a nucleophile attacking the acyl carbon to form a carbamate or carbonate. However, several competing nucleophilic attack scenarios can occur, leading to undesired byproducts.
One significant competing scenario arises from the presence of the tertiary amine (the nitrogen atom of the piperidine ring) within the molecule itself. This internal nucleophile can potentially attack the electrophilic carbonyl carbon in an intramolecular fashion. Such a reaction could lead to the formation of a transient cyclic intermediate, which might then undergo further reactions, potentially leading to decomposition or rearrangement products.
Furthermore, in a reaction mixture containing an intended external nucleophile (e.g., an amine or alcohol), the 1-methylpiperidine nitrogen of another molecule of the chloroformate can act as an external nucleophile. This intermolecular reaction would lead to the formation of dimeric or oligomeric impurities.
Another competing nucleophile is the chloride ion released during the reaction. Although a weak nucleophile, under certain conditions, it could attack the alkyl carbon of the piperidine ring, especially if a carbocationic intermediate is formed, leading back to the decarboxylation product.
The table below outlines potential competing nucleophiles and the resulting undesired products.
| Competing Nucleophile | Site of Attack | Potential Undesired Product Type | Notes |
| 1-Methylpiperidine Nitrogen (Intramolecular) | Acyl Carbon | Cyclic Urea Derivative (after rearrangement) | Can lead to complex decomposition pathways. |
| 1-Methylpiperidine Nitrogen (Intermolecular) | Acyl Carbon | Dimeric/Oligomeric Piperidinyl-Urea Derivatives | Reduces yield of the desired product. |
| Chloride Ion (Cl-) | Alkyl Carbon (C4 of piperidine) | 4-Chloro-1-methylpiperidine | Favored by conditions promoting S_N1-type reactions. |
| Water (if present) | Acyl Carbon | 1-Methyl-4-hydroxypiperidine | This is a hydrolysis reaction, detailed below. |
Hydrolysis and Decomposition Pathways
This compound is sensitive to moisture. Hydrolysis is a significant decomposition pathway where water acts as a nucleophile, attacking the acyl carbon. This reaction leads to the formation of the parent alcohol, 1-methyl-4-hydroxypiperidine, along with hydrochloric acid and carbon dioxide. google.com The presence of the resulting hydrochloric acid can further catalyze the decomposition of the chloroformate and other acid-sensitive compounds in the reaction mixture.
The general mechanism for chloroformate hydrolysis can proceed through different pathways, including S_N1, S_N2, or an addition-elimination mechanism, depending on the solvent and reaction conditions. organic-chemistry.org For secondary chloroformates like this compound, both bimolecular (S_N2-like) and unimolecular (S_N1-like) pathways could be operative.
Reaction Scheme: Hydrolysis of this compound
The rate of hydrolysis for chloroformates can be significant, with half-lives in water ranging from minutes to hours depending on the structure. google.com The basic nitrogen in the piperidine ring could potentially influence the hydrolysis rate by affecting the local pH or by interacting with the reactive center.
| Decomposition Pathway | Reactants | Products | Contributing Factors |
| Hydrolysis | This compound, Water | 1-Methyl-4-hydroxypiperidine, Hydrochloric Acid (HCl), Carbon Dioxide (CO2) | Presence of moisture in reagents or solvent, ambient humidity. |
| Thermally-Induced Decomposition | This compound | 4-Chloro-1-methylpiperidine, CO2, other potential fragments | High reaction or storage temperatures. |
Role of 1 Methylpiperidin 4 Yl Carbonochloridate in the Synthesis of Biologically Relevant Molecules
Precursor for Advanced Pharmaceutical Intermediates
In the landscape of drug discovery and development, pharmaceutical intermediates are the foundational components from which active pharmaceutical ingredients (APIs) are constructed. The 1-methylpiperidine (B42303) scaffold is a key structural motif found in a variety of therapeutic agents, valued for its ability to influence properties such as solubility, receptor affinity, and metabolic stability.
1-Methylpiperidin-4-yl carbonochloridate (B8618190) functions as a sophisticated precursor for creating more complex intermediates. Its primary role is to react with nucleophiles, typically primary or secondary amines, to forge a new molecule containing the 1-methylpiperidin-4-yloxycarbonyl group. This resulting molecule is an advanced intermediate, now primed for further chemical transformations on its path to becoming a final drug candidate. For instance, processes have been developed for the scalable synthesis of piperidin-4-yl-carbamates, which are themselves key intermediates for a range of active pharmaceutical ingredients. researchgate.net The use of reagents like 1-methylpiperidin-4-yl carbonochloridate is central to such synthetic strategies, providing an efficient route to these valuable compounds.
The carbonochloridate (or chloroformate) functional group is highly reactive towards nucleophiles, making it an excellent tool for creating specific chemical bonds. The most prominent reaction involving this compound is its reaction with an amine (R-NH₂) to form a carbamate (B1207046) linkage (-O-C(=O)-N-).
This reaction is a cornerstone of medicinal chemistry for several reasons:
Stability: The resulting carbamate bond is generally robust and metabolically stable.
Versatility: It can link diverse molecular fragments, allowing chemists to systematically modify structures to optimize biological activity.
Efficiency: The reaction is typically high-yielding and can be performed under mild conditions.
The general synthesis proceeds by combining the carbonochloridate with a target amine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct that is formed. This method is a reliable way to construct complex molecules containing the distinctive piperidinyl-oxy-carbonyl-amino scaffold.
Table 1: General Reaction for Carbamate Synthesis
| Reactant 1 | Reactant 2 | Product | Linkage Formed |
| This compound | Primary or Secondary Amine | N-Substituted 1-methylpiperidin-4-yl carbamate | Carbamate |
The 1-methylpiperidin-4-yl group is a privileged scaffold in drug design. Its inclusion in a molecule can impart several desirable physicochemical and pharmacological properties, such as:
Improving aqueous solubility due to the basic nitrogen atom.
Providing a key interaction point for binding to biological targets like receptors or enzymes.
This compound is an activated synthon designed specifically for the purpose of installing this moiety. By reacting it with a core molecular structure that contains a suitable amine "handle," medicinal chemists can efficiently generate new analogues of a lead compound. This strategy is frequently employed in structure-activity relationship (SAR) studies, where the goal is to systematically probe how changes to a molecule's structure affect its biological function. For example, piperidine (B6355638) derivatives are key components in the synthesis of antagonists for the 5-HT1F receptor, which are investigated for the treatment of migraines. google.com
Radiosynthesis of Labeled Compounds
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of biochemical processes in vivo. nih.gov This technology relies on radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope. Carbon-11 (¹¹C) is a favored isotope for PET because its incorporation into a drug molecule does not alter its chemical or biological properties. nih.gov However, its short half-life of 20.4 minutes necessitates extremely fast and efficient radiosynthesis methods. nih.govnih.gov
This compound is an ideal candidate for isotopic labeling, specifically at the carbonyl carbon. The synthesis of its ¹¹C-labeled analogue, [¹¹C]this compound, would typically be performed immediately before its use due to the rapid decay of the isotope.
The most direct conceptual method involves two key steps:
Production of [¹¹C]Phosgene: Cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) is first converted into [¹¹C]phosgene ([¹¹C]COCl₂), a highly reactive gas. This transformation is a known route in radiochemistry for creating labeled carbonyl compounds. nih.gov
Reaction with Alcohol: The [¹¹C]phosgene is then immediately reacted with 1-methylpiperidin-4-ol (B91101). This reaction forms [¹¹C]this compound in situ.
This labeled intermediate is not isolated but is directly used in the next step of the tracer synthesis. This approach ensures that the valuable ¹¹C isotope is incorporated into the reactive part of the molecule, ready to be transferred to a target amine.
The synthesis of a final PET tracer using [¹¹C]this compound follows a rapid, one-pot, multi-step procedure. The entire process, from production of [¹¹C]CO₂ to the purification of the final labeled tracer, must be completed within a short timeframe, typically under an hour.
A representative methodology is as follows:
[¹¹C]CO₂ Production: A cyclotron bombards a nitrogen gas target with protons (¹⁴N(p,α)¹¹C) to produce [¹¹C]CO₂. nih.gov
In Situ Reagent Formation: The [¹¹C]CO₂ is converted to [¹¹C]phosgene and subsequently reacted with 1-methylpiperidin-4-ol to generate [¹¹C]this compound in the reaction vessel.
Final Coupling Reaction: A solution containing the precursor molecule (an amine) is added to the vessel. The amine rapidly reacts with the labeled carbonochloridate to form the final [¹¹C]carbamate-linked PET tracer.
Purification: The reaction mixture is quickly purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired radiotracer with high radiochemical purity.
This methodology has been successfully applied to create various [¹¹C-carbonyl]-labeled carbamates for imaging biological targets, such as enzyme systems in the brain. nih.govacs.orgnih.gov
Development of Enzyme Inhibitors and Modulators (Synthetic Aspects)
The carbamate functional group is a key feature in the design of many enzyme inhibitors, particularly those that act through a covalent mechanism. This compound provides a direct synthetic route to carbamate-containing molecules intended for this purpose.
A prominent example of this strategy is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that regulates the endocannabinoid system and is a target for treating pain and anxiety disorders. nih.govnih.gov Researchers have synthesized and evaluated series of O-aryl carbamates as potent and irreversible FAAH inhibitors. nih.govacs.orgacs.org The mechanism of these inhibitors involves the enzyme's active site serine residue attacking the carbamate's electrophilic carbonyl carbon. This forms a covalent bond, inactivating the enzyme and releasing the alcohol portion (the "leaving group") of the carbamate. acs.org
From a synthetic standpoint, this compound can be reacted with a phenolic precursor (a molecule containing an -OH group attached to an aromatic ring) to generate a library of potential FAAH inhibitors. The reaction is a simple nucleophilic acyl substitution where the phenoxide acts as the nucleophile.
Table 2: Application in FAAH Inhibitor Synthesis
| Reagent | Precursor Type | Resulting Compound Class | Therapeutic Target (Example) |
| This compound | Phenolic compound (Ar-OH) | O-Aryl, N-unsubstituted carbamate | Fatty Acid Amide Hydrolase (FAAH) |
| Amine (R-NH₂) | This compound | N-Alkyl, O-aryl carbamate | Fatty Acid Amide Hydrolase (FAAH) |
When these inhibitors are radiolabeled with ¹¹C at the carbonyl position, they become powerful tools for imaging the distribution and activity of FAAH in the brain using PET. nih.govacs.orgresearchgate.net This provides invaluable information for drug development and understanding disease states. The synthetic utility of this compound and its labeled counterparts is therefore critical to advancing research in enzyme modulation.
Synthetic Routes to Specific Inhibitor Classes
While direct, named examples of inhibitor classes synthesized using this compound are not extensively detailed in publicly available literature, its application can be inferred from the synthesis of related compounds and the known reactivity of carbonochloridates. The formation of carbamates is a key step in the synthesis of numerous enzyme inhibitors.
Urease Inhibitors: Piperidine derivatives have been identified as a promising class of urease inhibitors. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. nih.gov The synthesis of urease inhibitors often involves the formation of a carbamate linkage. This compound can be reacted with an appropriate amine-containing scaffold to generate novel piperidine-based carbamate inhibitors. The general reaction scheme would involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonochloridate, leading to the displacement of the chloride and the formation of a stable carbamate bond.
Kinase Inhibitors: Protein kinases are crucial targets in drug discovery, particularly in oncology. ed.ac.ukresearchgate.net Many small molecule kinase inhibitors feature a urea (B33335) or carbamate group that forms key hydrogen bond interactions within the ATP-binding site of the enzyme. nih.gov The synthesis of such inhibitors could strategically employ this compound to introduce the N-methylpiperidine functionality, which can act as a key binding element or a scaffold to orient other pharmacophoric groups. For instance, in the development of Akt kinase inhibitors, various pyrrolopyrimidine analogues have been explored, with modifications to the piperidine ring playing a crucial role in optimizing potency and selectivity. nih.gov
A general synthetic approach to piperidin-4-yl-carbamates has been developed, highlighting the importance of this structural motif in active pharmaceutical ingredients. researchgate.net Although this method describes the synthesis of a related compound, the principle underscores the value of the piperidine carbamate unit that can be readily installed using this compound.
Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. From a synthetic standpoint, this compound provides a convenient handle to systematically explore the SAR of the 1-methylpiperidine moiety.
By reacting this compound with a diverse library of amines or alcohols, a series of analogues with varying substituents can be rapidly synthesized. This allows researchers to probe the effects of different chemical groups on biological activity. For example, in the development of antagonists for the CCR3 receptor, systematic modifications of the piperidine and benzamide (B126) moieties of a lead compound were crucial in identifying more potent derivatives. wikipedia.org
The synthesis of various 2,6-diaryl-3-methyl-4-piperidone derivatives and their subsequent biological screening revealed that specific substitutions on the piperidine ring are critical for analgesic and antifungal activity. nih.gov This highlights the importance of having versatile synthetic tools like this compound to generate a wide range of derivatives for comprehensive SAR evaluation.
The table below illustrates hypothetical variations that could be explored in an SAR study using this compound, targeting a generic enzyme active site.
| R-Group (from R-NH2) | Resulting Carbamate Moiety | Potential Interaction with Enzyme |
| Phenyl | 1-Methylpiperidin-4-yl phenylcarbamate | Hydrophobic interaction |
| 4-Chlorophenyl | 1-Methylpiperidin-4-yl (4-chlorophenyl)carbamate | Halogen bonding, hydrophobic interaction |
| 3-Pyridyl | 1-Methylpiperidin-4-yl (pyridin-3-yl)carbamate | Hydrogen bond acceptor |
| Benzyl (B1604629) | 1-Methylpiperidin-4-yl benzylcarbamate | Increased conformational flexibility |
Applications in Agrochemical and Material Science Synthesis (Chemical Synthesis Focus)
The application of this compound in agrochemical and material science is not as well-documented as its potential in medicinal chemistry. However, the inherent reactivity of the carbonochloridate group suggests its utility in these fields as well.
In agrochemical synthesis, the introduction of a piperidine moiety can influence the biological activity and physical properties of a pesticide. A related compound, 1-chloroformyl-4-methylpiperazine hydrochloride, is utilized in the synthesis of agricultural chemicals. This suggests that this compound could similarly be employed to create novel herbicides, fungicides, or insecticides. The synthesis of curcumin (B1669340) mimics containing a 4-piperidone (B1582916) core has shown promising antiproliferative properties, indicating the potential for related structures in various applications. nih.govresearchgate.net
In material science, bifunctional molecules are often used as cross-linkers or monomers in polymerization reactions. While there is no direct evidence, one could envision a scenario where a derivative of this compound, perhaps with a polymerizable group attached elsewhere on the molecule, could be incorporated into novel polymers. The piperidine nitrogen could then be quaternized to create cationic polymers for applications such as gene delivery or as antimicrobial surfaces.
Advanced Synthetic and Methodological Considerations
Stereoselective Synthesis Employing 1-Methylpiperidin-4-yl Carbonochloridate (B8618190)
The control of stereochemistry is a critical aspect of synthetic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. While 1-Methylpiperidin-4-yl carbonochloridate itself is not a chiral molecule, it is frequently employed in reactions with chiral substrates or in the presence of chiral catalysts to generate stereochemically defined products.
Chiral Auxiliaries and Catalysts in Reaction Control
In the realm of stereoselective synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov Although there is limited direct evidence of this compound functioning as a primary chiral auxiliary, its derivatives, particularly carbamates formed from chiral alcohols or amines, play a significant role in diastereoselective and enantioselective transformations.
The synthesis of complex chiral molecules often involves the use of chiral catalysts to induce stereoselectivity. For instance, chiral 1,3,2-oxazaborolidine catalysts, famously known as CBS catalysts, are highly effective for the enantioselective reduction of prochiral ketones. nih.gov In the context of carbamate (B1207046) synthesis, bifunctional organocatalysts have been developed to facilitate the enantioselective formation of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov These catalysts can create a chiral environment that influences the stereochemical course of the reaction.
Furthermore, readily available chiral guanidines derived from benzimidazoles have proven to be effective organocatalysts in the asymmetric α-amination of 1,3-dicarbonyl compounds, highlighting the potential for catalyst-controlled stereoselectivity in reactions that could conceptually be extended to carbamate formation. mdpi.com
Diastereoselective and Enantioselective Approaches
Diastereoselective synthesis aims to favor the formation of one diastereomer over others. This can be achieved by reacting this compound with a chiral alcohol or amine, where the existing stereocenter(s) in the nucleophile influence the approach of the reagent, leading to a preferred diastereomer. For example, the diastereoselective reduction of β-enamino esters bearing a chiral auxiliary on the nitrogen atom has been a successful strategy for synthesizing chiral piperidine (B6355638) derivatives. clockss.org This principle can be applied to reactions where this compound is used to introduce a carbamate group onto a chiral scaffold.
Enantioselective synthesis focuses on the preferential formation of one enantiomer. While direct enantioselective reactions with this compound are not extensively documented, the resulting carbamates can be substrates for enantioselective processes. For instance, enzymatic kinetic resolution is a powerful tool for separating enantiomers. A racemic mixture of a carbamate derived from this compound could potentially be resolved using lipases or other hydrolases that selectively act on one enantiomer. jocpr.com
A notable example of achieving high enantioselectivity is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines to produce axially chiral carbamates. rsc.org This demonstrates that metal catalysis can be a powerful tool for the enantioselective synthesis of complex carbamates.
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact and enhance sustainability.
Solvent Selection and Minimization
The choice of solvent is a critical factor in green chemistry. Ideally, reactions should be conducted in environmentally benign solvents or, if possible, in the absence of a solvent. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a significant advancement in green synthesis. chemrxiv.orgrsc.org These techniques often lead to higher yields, shorter reaction times, and reduced waste generation. While specific applications to this compound are not widely reported, the principles are broadly applicable to carbamate synthesis. The use of greener solvents like water or ionic liquids is also a key consideration in modern synthetic chemistry. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Addition and rearrangement reactions are inherently 100% atom economical. scranton.edursc.org In contrast, substitution reactions, such as the formation of a carbamate from a carbonochloridate and an amine or alcohol, generate by-products (in this case, hydrochloric acid), leading to a lower atom economy.
Table 1: Comparison of Green Chemistry Metrics for a Hypothetical Carbamate Synthesis
| Metric | Traditional Synthesis (using Carbonochloridate) | Greener Alternative (e.g., CO2-based) |
| Atom Economy | < 100% (due to HCl byproduct) | Potentially higher, approaching 100% |
| E-Factor | Higher (more waste generated) | Lower (less waste) |
| Solvent Use | Often requires organic solvents | May use greener solvents or be solvent-free |
| Hazardous Reagents | Carbonochloridates can be hazardous | CO2 is non-toxic and abundant |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up.
Scalable Synthesis Development
The development of a scalable synthesis for this compound is a critical consideration for its potential application in larger-scale chemical manufacturing. The primary goal is to establish a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable when transitioned from the laboratory to a production environment. A common laboratory-scale synthesis of chloroformates involves the reaction of the corresponding alcohol with a phosgene (B1210022) equivalent. For this compound, the logical precursor is 1-Methylpiperidin-4-ol (B91101).
The reaction of 1-Methylpiperidin-4-ol with a phosgenating agent such as phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (B27547) (bis(trichloromethyl) carbonate) is the most direct route. While phosgene itself is highly effective, its extreme toxicity necessitates specialized handling and engineering controls, making it less ideal for scalable processes. Triphosgene, being a solid, is often preferred for its comparative ease of handling.
A key challenge in scaling up this synthesis is managing the reaction exothermicity and the liberation of hydrogen chloride (HCl) gas. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, at low temperatures to control the reaction rate and minimize side product formation. The HCl generated must be neutralized, often by the addition of a non-nucleophilic base. The choice of base and the method of its addition are critical to prevent unwanted side reactions, such as the formation of ureas or carbonates.
Process optimization for scalable synthesis would focus on several key parameters:
Stoichiometry: Precise control of the molar ratios of 1-Methylpiperidin-4-ol, the phosgenating agent, and the base is crucial to maximize the yield of the desired chloroformate and minimize impurities.
Temperature Control: Maintaining a consistent and low temperature profile during the reaction is vital for selectivity and safety.
Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of downstream processing.
Work-up and Isolation: Developing a robust and scalable method for quenching the reaction, removing byproducts, and isolating the final product in high purity is essential. This may involve aqueous washes, extractions, and crystallization or distillation.
An efficient, scalable process for a related compound, methyl piperidine-4-yl-carbamate, highlights the importance of using commercially available starting materials and achieving shorter reaction times with high yields to make the process viable for large-scale manufacturing. researchgate.netasianpubs.org
Table 1: Key Parameters for a Proposed Scalable Synthesis of this compound
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Scale-up Consideration |
| Phosgenating Agent | Triphosgene | Triphosgene or Diphosgene | Triphosgene is a solid and safer to handle than gaseous phosgene. Diphosgene can also be a viable alternative. |
| Solvent | Dichloromethane (DCM) | Toluene or Methyl tert-butyl ether (MTBE) | Toluene and MTBE are often preferred in large-scale operations due to higher boiling points and better phase separation during work-up. |
| Base | Pyridine (B92270) or Triethylamine (B128534) | N,N-Diisopropylethylamine (DIPEA) or Proton Sponge | Sterically hindered non-nucleophilic bases are preferred to minimize side reactions. |
| Temperature | -10 °C to 0 °C | -10 °C to 0 °C (with robust cooling) | Strict temperature control is critical to manage exothermicity and prevent degradation. |
| Work-up | Aqueous wash, drying, and solvent evaporation | Multi-stage extraction and crystallization | Crystallization is often a more effective and scalable method for purification than chromatography. |
| Product Isolation | Rotary Evaporation | Filtration and drying in a controlled environment | Handling of the final product requires containment to avoid exposure. |
Automation in Reaction Optimization
Automation and high-throughput experimentation (HTE) are powerful tools for accelerating the optimization of the synthesis of this compound. sigmaaldrich.com These technologies enable the rapid screening of a wide range of reaction parameters in parallel, significantly reducing the time and resources required for process development compared to traditional one-variable-at-a-time optimization. nih.gov
For the synthesis of this compound, an automated platform could be employed to systematically investigate the effects of different reactants, catalysts, solvents, and reaction conditions on the yield and purity of the product. This is often achieved using multi-well plates where numerous reactions can be run simultaneously on a small scale. sigmaaldrich.com
A typical automated workflow for reaction optimization would involve:
Design of Experiment (DoE): A statistical approach to systematically vary multiple parameters simultaneously. This allows for the efficient exploration of the reaction space and the identification of interactions between variables.
Automated Dispensing: Robotic systems accurately dispense precise amounts of reactants, solvents, and catalysts into the reaction vessels (e.g., wells of a 24- or 96-well plate). nih.gov
Parallel Reaction Execution: The reaction plate is subjected to controlled heating, cooling, and mixing conditions.
High-Throughput Analysis: After the reactions are complete, automated sampling and analysis techniques, such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), are used to rapidly determine the outcome of each experiment.
Data Analysis and Modeling: The large datasets generated are analyzed using specialized software to build predictive models that identify the optimal reaction conditions.
The use of technologies like acoustic dispensing allows for the synthesis of compound libraries on a nanomole scale, further miniaturizing and automating the process. nih.gov This approach not only accelerates discovery but also enhances the sustainability of chemical research by minimizing waste. nih.gov
Table 2: Design of Experiment (DoE) for Automated Optimization of this compound Synthesis
| Factor | Level 1 | Level 2 | Level 3 | Level 4 |
| Phosgenating Agent | Triphosgene (0.33 eq) | Triphosgene (0.40 eq) | Diphosgene (0.5 eq) | Diphosgene (0.6 eq) |
| Base | Pyridine | Triethylamine | DIPEA | 2,6-Lutidine |
| Solvent | Dichloromethane | Toluene | Acetonitrile (B52724) | Tetrahydrofuran (B95107) |
| Temperature (°C) | -20 | -10 | 0 | 10 |
| Concentration (M) | 0.1 | 0.5 | 1.0 | 1.5 |
Analytical and Spectroscopic Characterization of Compounds Derived from 1 Methylpiperidin 4 Yl Carbonochloridate
Spectroscopic Analysis of Synthetic Products
Spectroscopic methods are indispensable for the detailed structural analysis of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to provide a comprehensive picture of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of derivatives synthesized from 1-Methylpiperidin-4-yl carbonochloridate (B8618190).
In a typical ¹H NMR spectrum of a 1-methylpiperidin-4-yl derivative, distinct signals corresponding to the different protons in the molecule are observed. The N-methyl group (N-CH₃) protons typically appear as a singlet in the upfield region of the spectrum. The protons on the piperidine (B6355638) ring appear as multiplets, often in two groups corresponding to the axial and equatorial positions, due to complex spin-spin coupling. The proton at the C4 position (CH-O-), being attached to the oxygen of the carbamate (B1207046) or ester group, is shifted downfield.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The carbon of the N-methyl group is observed at a characteristic upfield chemical shift. The carbons of the piperidine ring (C2, C3, C4, C5, C6) have specific chemical shifts that can be influenced by the conformation of the ring and the nature of the substituent at the C4 position. acs.org The carbonyl carbon (C=O) of the carbamate or ester functional group is highly deshielded and appears significantly downfield.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 1-Methylpiperidine (B42303) Derivatives. Data compiled from typical values for substituted N-methylpiperidine structures. acs.orgchemicalbook.comchemicalbook.comnih.govnih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 2.2 - 2.8 (singlet) | ~ 46 |
| Piperidine H2/H6 (axial/equatorial) | ~ 2.0 - 3.0 (multiplets) | ~ 55 |
| Piperidine H3/H5 (axial/equatorial) | ~ 1.5 - 2.2 (multiplets) | ~ 30 - 34 |
| Piperidine H4 | ~ 4.5 - 5.0 (multiplet) | ~ 70 - 75 |
| Carbonyl (C=O) | Not applicable | ~ 154 - 175 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For derivatives of 1-Methylpiperidin-4-yl carbonochloridate, electron ionization (EI) or electrospray ionization (ESI) methods are commonly used.
The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the synthesized compound, confirming the successful incorporation of the 1-methylpiperidin-4-yl moiety. The fragmentation pattern is often characteristic of the piperidine ring structure. A common fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of groups attached to the ring and the formation of stable iminium ions. The base peak in the spectrum of many N-methylpiperidine derivatives is often observed at m/z 98 or related fragments, corresponding to the fragmentation of the piperidine ring itself. nist.gov The fragmentation can also occur at the carbamate or ester linkage, providing further structural confirmation. libretexts.orgwvu.edu
Table 2: Common Mass Fragments Observed for N-Methylpiperidine Derivatives. Fragmentation patterns are based on typical EI-MS analysis of N-alkylpiperidines. nist.govlibretexts.orgresearchgate.net
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| M⁺ | Molecular Ion | Parent molecule |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage and rearrangement of the piperidine ring |
| 84 | [C₅H₁₀N]⁺ | Loss of a methyl group from the m/z 99 fragment |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |
| 57/58 | [C₃H₅N]⁺ / [C₃H₆N]⁺ | Cleavage of the piperidine ring |
| 42 | [C₂H₄N]⁺ | Cleavage adjacent to the nitrogen atom |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectroscopy is particularly useful for confirming the formation of the new carbamate or ester linkage.
The most significant feature in the IR spectrum of these derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1680 cm⁻¹. The exact position of this band can provide clues about whether a carbamate (generally lower frequency) or an ester has been formed. Other important absorptions include the C-N stretching vibrations of the piperidine ring and the N-methyl group, usually found in the 1250-1020 cm⁻¹ region. The C-O stretching vibrations of the ester or carbamate group also appear in this fingerprint region. Additionally, C-H stretching vibrations for the aliphatic piperidine ring and N-methyl group are observed around 2950-2800 cm⁻¹. nih.govresearchgate.netnist.gov
Table 3: Characteristic IR Absorption Frequencies for Derivatives of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (Carbamate/Ester) | C=O Stretch | 1750 - 1680 (Strong) |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 (Medium) |
| Ester/Carbamate | C-O Stretch | 1300 - 1000 (Strong) |
| Alkane | C-H Stretch | 2950 - 2800 (Strong) |
| Amine Salt (if applicable) | N-H Stretch | 2700 - 2250 (Broad, Medium) |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of the synthesized compounds and for separating them from starting materials, by-products, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile and thermally sensitive compounds like the carbamate and ester derivatives of this compound. Reversed-phase HPLC (RP-HPLC) is frequently employed for this purpose. nih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, often a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsemanticscholar.org The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Derivatization is sometimes used to enhance the detection of piperidine-containing compounds that lack a strong chromophore. google.comjocpr.com
Table 4: Example HPLC Conditions for Analysis of Piperidine Derivatives.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid or TFA (Gradient or Isocratic) nih.gov |
| Flow Rate | 0.8 - 1.2 mL/min nih.govgoogle.com |
| Column Temperature | 25 - 40 °C google.com |
| Detection | UV-Vis (e.g., 210-280 nm) or Mass Spectrometry (LC-MS) google.comnih.gov |
| Injection Volume | 10 - 20 µL google.com |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable. While many high-molecular-weight carbamates and esters derived from this compound may not be suitable for GC without derivatization, the technique is highly effective for analyzing volatile impurities, starting materials like N-methylpiperidine, or smaller, more volatile derivatives. nist.govnih.gov
In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. The method can be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. researchgate.net
Table 5: Typical GC Conditions for Analysis of Volatile Piperidine Compounds.
| Parameter | Condition |
| Column | Capillary column (e.g., DB-17, 30 m x 0.53 mm) researchgate.net |
| Carrier Gas | Helium or Nitrogen researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Detector Temperature | 260 °C (FID) researchgate.net |
| Oven Program | Temperature gradient (e.g., 150°C hold, then ramp to 260°C) researchgate.net |
| Injection Mode | Split/Splitless |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of organic reactions due to its simplicity, speed, and low cost. libretexts.orglibretexts.org In the context of reactions involving this compound, TLC is an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products. For instance, in the synthesis of a carbamate derivative through the reaction of this compound with a primary or secondary amine, TLC can be employed to track the disappearance of the amine and the appearance of the higher molecular weight, and often less polar, carbamate product.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically silica (B1680970) gel on an aluminum or glass backing, alongside spots of the starting materials for reference. libretexts.orgrochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is also commonly used to confirm the identity of the spots. libretexts.org The plate is then developed in a chamber containing an appropriate mobile phase, a solvent or mixture of solvents. The choice of eluent is critical for achieving good separation. For piperidine derivatives, which can range in polarity, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). rochester.edusigmaaldrich.com
The progress of the reaction is determined by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot in the reaction mixture lane over time. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to differentiate between the components of the mixture. libretexts.org
Table 1: Illustrative TLC Monitoring of a Carbamate Formation Reaction
| Time (hours) | Starting Amine (Rf) | Product Carbamate (Rf) | Observations |
| 0 | 0.25 | - | Strong spot corresponding to the starting amine. |
| 1 | 0.25 | 0.50 | A faint spot for the product appears, with the starting material spot still prominent. |
| 3 | 0.25 | 0.50 | The intensity of the product spot has increased, while the starting material spot has diminished. |
| 6 | - | 0.50 | The starting material spot is no longer visible, indicating the reaction is likely complete. |
| TLC conditions: Silica gel 60 F254 plates; Mobile phase: Ethyl acetate/Hexane (1:1); Visualization: UV light (254 nm) and potassium permanganate (B83412) stain. |
Crystallographic Studies for Solid-State Characterization
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation. While specific crystallographic data for derivatives of this compound are not widely published, analysis of structurally related piperidine compounds provides valuable insights into the likely solid-state characteristics of this class of molecules.
Studies on various 4-substituted N-methylpiperidine and N-sulfonylpiperidine derivatives consistently show that the piperidine ring adopts a chair conformation, which is its most stable arrangement. tandfonline.comresearchgate.netmdpi.comresearchgate.net This conformation minimizes steric and torsional strain.
For example, the crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals a chair conformation for the piperidine ring. tandfonline.comresearchgate.net Similarly, the piperidine ring in fenpiverinium bromide also exhibits a chair configuration. mdpi.com In the case of 4-diphenylcarbamyl-N-methylpiperidine methobromide , a carbamate analogue, the crystals were found to contain two conformers, one with the carbamate group in an equatorial position and the other with it in an axial position relative to the piperidine ring. nih.gov
The solid-state packing of these molecules is typically governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In compounds containing hydroxyl or amide functionalities, O-H···O, N-H···O, or N-H···Br hydrogen bonds are often observed, which contribute to the stability of the crystal lattice. tandfonline.commdpi.com
The crystallographic data for several related piperidine derivatives are summarized in the table below, illustrating the common crystal systems and space groups for this family of compounds.
Table 2: Crystallographic Data for Structurally Related Piperidine Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol | Monoclinic | P21/c | a = 10.2490(13) Å, b = 11.4710(9) Å, c = 20.997(3) Å, β = 116.344(3)° | tandfonline.comresearchgate.net |
| Fenpiverinium bromide | Monoclinic | P21/c | Not explicitly stated in the provided abstract, but confirmed as monoclinic. | mdpi.com |
| 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Monoclinic | P21/c | a = 10.214(9) Å, b = 11.371(5) Å, c = 20.939(16) Å, β = 115.399(2)° | researchgate.net |
| 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Monoclinic | Pc | a = 9.2360(4) Å, b = 10.7750(8) Å, c = 13.4110(8) Å, β = 124.162(4)° | scispace.com |
Conclusion and Future Research Perspectives
Summary of Key Synthetic Achievements and Applications
The primary synthetic achievement of 1-Methylpiperidin-4-yl carbonochloridate (B8618190) lies in its function as a targeted acylating agent. As a chloroformate, its reactivity is analogous to that of other acyl chlorides, serving as a powerful electrophile for the synthesis of carbamates and carbonates. wikipedia.org The key value of this specific reagent is its ability to efficiently install the 1-methylpiperidine (B42303) group onto a substrate, a structural motif frequently found in pharmaceuticals. dntb.gov.uamdpi.com Piperidine (B6355638) and its derivatives are considered "privileged structures" in medicinal chemistry, often conferring favorable pharmacokinetic properties such as enhanced metabolic stability, improved membrane permeability, and effective receptor binding capabilities. dntb.gov.uaresearchgate.net
The synthesis of 1-Methylpiperidin-4-yl carbonochloridate itself would conventionally be achieved through the reaction of 1-methyl-4-hydroxypiperidine with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547). google.comkobe-u.ac.jp Its principal application is as a building block in multi-step syntheses within drug discovery programs. The reaction of this compound with primary or secondary amines yields stable carbamates, while its reaction with alcohols produces carbonate esters. wikipedia.org These reactions are typically conducted in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct. wikipedia.org
Table 1: Key Reactions of this compound This table outlines the fundamental transformations enabled by this compound based on the general reactivity of chloroformates.
| Reaction Type | Reactant | Product | Significance |
| Carbamate (B1207046) Formation | Primary or Secondary Amine (R₂NH) | 1-Methylpiperidin-4-yl Carbamate | Stable linkage, widely used in medicinal chemistry to connect molecular fragments. wikipedia.org |
| Carbonate Formation | Alcohol (R'OH) | 1-Methylpiperidin-4-yl Carbonate | Forms a carbonate ester linkage, can be used as a prodrug strategy or linker. wikipedia.org |
| Mixed Anhydride Formation | Carboxylic Acid (R'COOH) | Mixed Carbonic Anhydride | Creates a highly activated carboxylic acid derivative for subsequent reactions. wikipedia.org |
Emerging Research Avenues in this compound Chemistry
Future research involving this compound is intrinsically linked to broader trends in organic synthesis and pharmaceutical development. The exploration of new chemical space remains a priority, and this reagent is well-suited for this purpose.
Novel Bioactive Molecules: An enduring research avenue is the use of this reagent to synthesize novel libraries of compounds for high-throughput screening. By attaching the 1-methylpiperidin-4-yloxycarbonyl group to a wide array of different molecular scaffolds, chemists can systematically probe structure-activity relationships and identify new lead compounds for various diseases, including those affecting the central nervous system (CNS) and in oncology. mdpi.comresearchgate.net
Prodrug Design: The carbamate linkage formed by this reagent is a candidate for creating prodrugs. A biologically active molecule containing an amine can be temporarily masked with the 1-methylpiperidin-4-yloxycarbonyl group to improve properties like solubility, stability, or oral bioavailability. researchgate.net Future research could focus on designing these carbamate linkages to be cleaved by specific enzymes in target tissues, leading to a more controlled and effective release of the active drug.
Derivatization for Analysis: Chloroformates are well-established reagents for the derivatization of polar analytes to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. wikipedia.orgnih.gov An emerging application could be the use of this compound to derivatize specific classes of metabolites, enabling new analytical methods for metabolomics and diagnostics.
Potential for Novel Reaction Development and Catalyst Design
While the fundamental reactivity of chloroformates is well-understood, there is significant room for innovation in how these reactions are performed, aiming for greater efficiency, selectivity, and sustainability.
Greener Synthesis Routes: The traditional use of phosgene to prepare chloroformates poses significant safety and handling challenges. kobe-u.ac.jp A key research direction is the development of safer, "on-demand" methods. Photochemical approaches, where chloroform (B151607) serves as both a solvent and reagent to generate the chloroformate from the corresponding alcohol (1-methyl-4-hydroxypiperidine) in situ, represent a promising and safer alternative. organic-chemistry.orgresearchgate.net
Advanced Catalysis: The development of novel catalysts for carbamate synthesis is a major goal in modern organic chemistry. nih.gov Research could focus on designing catalysts that can promote the reaction of this compound under milder conditions, tolerate a wider range of functional groups, or even enable asymmetric transformations on complex substrates. Furthermore, catalytic systems that bypass chloroformates entirely, for instance, by using renewable C1 sources like CO₂, are gaining traction and could eventually supersede classical reagents. nih.gov
Table 2: Comparative Approaches to Carbamate Synthesis This table highlights established and emerging catalytic strategies relevant to the synthesis of carbamates, contextualizing the future of reagents like this compound.
| Method | C1 Source | Key Features | Relevance to Future Research |
| Classical Method | Chloroformate (e.g., target compound) | Highly reactive, versatile, but often requires stoichiometric base and uses hazardous precursors. wikipedia.orgnih.gov | Baseline method; focus is on improving safety and efficiency. |
| In Situ Generation | Chloroform + Alcohol | Avoids isolation of toxic phosgene or chloroformate; can be triggered by light (photochemistry). organic-chemistry.orgkobe-u.ac.jp | High potential for making the use of chloroformate chemistry safer and more practical. |
| Activated Carbonates | Dialkyl Carbonates, CO₂ | Milder conditions, avoids chlorinated byproducts; can be catalyzed by Lewis acids or organic bases. nih.govnih.gov | Represents a greener, long-term alternative to chloroformate-based routes. |
| Catalytic Coupling | CO₂, Amines, Alkyl Halides | Three-component reaction to build carbamates directly, often promoted by cesium carbonate or other bases. nih.gov | Offers high atom economy and novel synthetic pathways. |
Future Directions in Multicomponent Reactions and Cascade Processes
The drive for synthetic efficiency has popularized multicomponent reactions (MCRs) and cascade processes, which allow for the construction of complex molecules in a single operation. Integrating reagents like this compound into these sophisticated sequences is a compelling future direction.
Multicomponent Reactions: MCRs excel at rapidly generating molecular diversity. researchgate.net this compound could be designed as a reactive component in novel MCRs. For example, it could serve as an electrophilic trapping agent for an amine or alcohol intermediate generated within a known MCR, such as a Passerini or Ugi-type reaction. This would allow for the direct incorporation of the 1-methylpiperidine carbamate moiety into a complex, drug-like scaffold in a single step.
Cascade Processes: A cascade reaction involves a series of intramolecular transformations triggered by a single event. The reaction of this compound with a carefully designed substrate containing additional reactive functional groups could initiate such a cascade. For instance, the initial formation of the carbamate could position other parts of the molecule to undergo a subsequent cyclization or rearrangement, leading to the formation of intricate polycyclic systems that would be difficult to access through traditional stepwise synthesis.
The exploration of these advanced synthetic strategies will unlock the full potential of this compound, transforming it from a simple building block into an enabling tool for creating the next generation of complex organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
